Cas no 561007-08-7 (3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol)

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is a fluorinated amino alcohol compound characterized by its trifluoromethyl and phenyl substituents. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling applications in chiral synthesis and as a building block for bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profiles of derived compounds. Its well-defined stereochemistry further supports its use in enantioselective reactions. This compound is typically handled under controlled conditions due to its reactive functional groups.
3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol structure
561007-08-7 structure
Product Name:3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol
CAS No:561007-08-7
MF:C9H10F3NO
MW:205.17701292038
CID:1596466
PubChem ID:21024138
Update Time:2025-05-19

3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol
    • AC1Q53NU
    • SureCN4371780
    • CHEMBL83561
    • MolPort-011-631-236
    • AKOS011767664
    • EN300-64997
    • F2189-0574
    • AC1Q53NU; SureCN4371780; CHEMBL83561; MolPort-011-631-236; AKOS011767664; EN300-64997; F2189-0574;
    • G58033
    • Z1262327441
    • DKZXEFKUTNBVTE-UHFFFAOYSA-N
    • 561007-08-7
    • SCHEMBL4371780
    • Inchi: 1S/C9H10F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H,6,13H2
    • InChI Key: DKZXEFKUTNBVTE-UHFFFAOYSA-N
    • SMILES: FC(C(CN)(C1C=CC=CC=1)O)(F)F

Computed Properties

  • Exact Mass: 205.07144843g/mol
  • Monoisotopic Mass: 205.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol Pricemore >>

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Additional information on 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol

3-Amino-1,1,1-Trifluoro-2-Phenylpropan-2-Ol: A Comprehensive Overview

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol, also known by its CAS number 561007-08-7, is a versatile organic compound with a unique structure that makes it highly valuable in various chemical and pharmaceutical applications. This compound is characterized by its trifluoromethyl group attached to a chiral carbon, which is further substituted with an amino group and a phenyl group. The presence of these functional groups imparts the molecule with unique chemical properties, making it an interesting subject of study in both academic and industrial research.

The synthesis of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves a multi-step process that typically begins with the fluorination of an appropriate precursor. Recent advancements in fluorination techniques have enabled researchers to achieve higher yields and better control over the stereochemistry of the product. For instance, the use of electrophilic fluorination methods has been explored to introduce the trifluoromethyl group efficiently. Additionally, the amino group can be introduced via reductive amination or other nucleophilic substitution reactions, depending on the starting materials used.

One of the most notable applications of this compound lies in its role as an intermediate in drug discovery. The trifluoromethyl group is known to enhance the pharmacokinetic properties of molecules, such as increasing their bioavailability and stability. Recent studies have highlighted its potential as a building block for developing novel therapeutics targeting various diseases, including cancer and infectious diseases. For example, researchers have utilized this compound to synthesize inhibitors for specific enzymes involved in disease pathways.

In addition to its pharmaceutical applications, 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol has also found utility in materials science. Its unique structure allows it to serve as a precursor for advanced materials such as fluoropolymers and surfactants. Recent research has focused on its ability to act as a surface-active agent in aqueous environments, which could lead to innovative applications in coatings and lubricants.

The chiral nature of this compound has also made it a valuable tool in asymmetric synthesis. By exploiting its stereochemical properties, chemists can achieve high enantioselectivity in various reactions. This has been particularly useful in the synthesis of complex natural products and biologically active molecules. Recent advancements in catalytic asymmetric synthesis have further enhanced the potential of this compound in creating enantiomerically pure compounds.

From an environmental standpoint, understanding the degradation pathways and toxicity profile of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol is crucial for ensuring its safe use. Recent studies have investigated its biodegradation under various conditions and have shown that it exhibits moderate persistence in certain environmental matrices. However, further research is needed to fully characterize its environmental impact and develop strategies for minimizing any adverse effects.

In conclusion, 3-amino-1,1,1-trifluoro-2-phenylpropan-2-l, with its unique structural features and diverse applications, continues to be a focal point in chemical research. Its role as an intermediate in drug discovery and materials science underscores its importance across multiple disciplines. As new synthetic methods and applications emerge, this compound is poised to contribute even more significantly to advancements in chemistry and related fields.

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